2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
Description
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with amino and chloro groups at positions 3 and 4, respectively. The acetamide moiety is further functionalized with a cyclopropylmethyl group (Fig. 1).
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C9H13ClN4O/c10-7-4-14(13-9(7)11)5-8(15)12-3-6-1-2-6/h4,6H,1-3,5H2,(H2,11,13)(H,12,15) |
InChI Key |
ZRKBTGRPWAZABX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core with 3-Amino and 4-Chloro Substituents
The preparation of 3-amino-4-chloro-1H-pyrazole derivatives typically involves multi-step functional group transformations on the pyrazole ring:
Halogenation at the 4-position: Chlorination of the pyrazole ring can be achieved using electrophilic chlorinating agents under controlled conditions to selectively introduce the chlorine atom at the 4-position.
Introduction of the amino group at the 3-position: This can be accomplished either by direct amination of a suitable precursor or by displacement of a leaving group with an amine source.
A general synthetic approach reported in related pyrazole chemistry involves the use of pyrazoleboronic acid pinacol esters as intermediates, which undergo alkylation or Suzuki coupling reactions to introduce various substituents on the pyrazole ring.
Alkylation of Pyrazole Nitrogen with Cyclopropylmethyl Group
The N1 position of the pyrazole ring is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions. A typical procedure involves:
Stirring the pyrazole derivative with cyclopropylmethyl halide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperature (around 60 °C) until the reaction reaches completion.
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Formation of the Acetamide Linkage
The acetamide bond linking the pyrazole nitrogen to the cyclopropylmethyl group is formed by acylation with an appropriate acyl chloride or activated carboxylic acid derivative:
The pyrazole N-alkylated intermediate is reacted with chloroacetyl chloride or a similar reagent in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperature (0–25 °C) to control the reaction rate and selectivity.
After acylation, the reaction mixture is quenched with water, and the product is isolated by filtration or extraction.
Purification and Characterization
The crude product is purified by flash column chromatography using mixtures of petroleum ether and ethyl acetate as eluents to afford the pure compound as a colorless oil or solid.
Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H NMR), confirming the chemical shifts corresponding to the pyrazole protons, cyclopropylmethyl methylene protons, and acetamide NH.
Detailed Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium amide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiol, amine, or alkoxide derivatives.
Scientific Research Applications
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Pharmaceutical Research: It can be utilized in the design and synthesis of novel pharmaceutical agents with potential therapeutic benefits.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Influence: The pyrazole core in the target compound differs from pyridazinone () and benzothiazole () analogs. Pyridazinone derivatives exhibit FPR2 agonism due to their planar, electron-rich structures, while benzothiazoles may enhance metabolic stability via aromatic stacking . The 3-amino-4-chloro substitution on pyrazole could mimic hydrogen-bonding patterns seen in FPR-targeting pyridazinones, though steric effects from the cyclopropylmethyl group may alter receptor interactions .
Substituent Effects: Cyclopropylmethyl vs. Aryl Groups: The cyclopropylmethyl substituent in the target compound introduces steric bulk and lipophilicity, contrasting with the aryl groups in and compounds. This may reduce aqueous solubility but improve membrane permeability . Chloro and Amino Groups: The 4-chloro substituent may enhance electrophilicity, while the 3-amino group could participate in hydrogen bonding, akin to the methoxy groups in pyridazinone agonists .
Hydrogen-Bonding and Crystallinity: The amino and amide groups in the target compound likely form robust hydrogen-bonding networks, as observed in pyridazinone derivatives (e.g., N–H···O interactions). Such patterns influence crystallization behavior, a critical factor in drug formulation .
Pharmacological and Physicochemical Implications
- Solubility : The cyclopropylmethyl group may lower solubility compared to methoxy-substituted analogs (e.g., compounds), which benefit from polar ether linkages .
- Target Selectivity: Pyridazinone derivatives show mixed FPR1/FPR2 agonism, whereas benzothiazole acetamides () lack explicit receptor data. The target compound’s pyrazole core may confer unique selectivity profiles, warranting further study.
Biological Activity
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide, with CAS number 1339402-31-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
The molecular formula of the compound is C9H13ClN4O, with a molar mass of 228.68 g/mol. The structure includes a pyrazole ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClN4O |
| Molar Mass | 228.68 g/mol |
| CAS Number | 1339402-31-1 |
Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the chloro group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.
Antimicrobial Activity
A study on related compounds demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, chloroacetamides were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans . The structural features of these compounds play a crucial role in their antimicrobial efficacy.
Anticancer Properties
Recent investigations into pyrazole-based kinase inhibitors have shown promising results in targeting specific cancer pathways. For example, a derivative similar to our compound exhibited selective inhibition of CDK16, a kinase implicated in various cancers, with an EC50 value of 33 nM . This suggests that modifications to the pyrazole structure can enhance anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study screened twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential. The results indicated that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria due to improved membrane permeability .
- Kinase Inhibition : Another research effort focused on modifying the pyrazole structure to improve selectivity for cancer-related kinases. The optimized compound demonstrated significant potency and selectivity over other kinases, indicating the potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling a pyrazole derivative (e.g., 3-amino-4-chloro-1H-pyrazole) with chloroacetyl chloride, followed by reaction with cyclopropylmethylamine. Key steps include:
- Base selection : Triethylamine is used to neutralize HCl generated during acylation .
- Solvent optimization : Dichloromethane or acetonitrile under inert atmospheres minimizes side reactions .
- Purification : Recrystallization or chromatography (e.g., silica gel) ensures ≥95% purity .
- Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 molar ratio of pyrazole to chloroacetyl chloride) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm pyrazole ring substitution patterns and acetamide connectivity. Key signals include:
- Pyrazole C-4 chloro group: δ ~140 ppm in ¹³C NMR .
- Cyclopropylmethyl protons: δ 0.5–1.2 ppm (multiplet) in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₉H₁₂ClN₄O: 227.06) .
- Infrared (IR) : Amide C=O stretch at ~1650 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
Q. What are the primary biological targets or pathways associated with this compound?
- Targets : Pyrazole-acetamide derivatives often interact with enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs) due to their heterocyclic and amide pharmacophores .
- Pathways : Preliminary studies suggest modulation of apoptosis or inflammatory pathways via caspase-3 or COX-2 inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Core modifications :
- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to enhance electrophilicity .
- Acetamide side chain : Replace cyclopropylmethyl with bulkier groups (e.g., bicyclohexyl) to probe steric effects on target binding .
- Assays : Use in vitro enzyme inhibition (e.g., fluorescence-based kinase assays) and cellular viability (MTT assays) to quantify SAR trends .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations .
- Orthogonal validation : Confirm hits using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Hydrolysis susceptibility : The acetamide bond may hydrolyze in plasma (pH 7.4), forming inactive carboxylic acid derivatives. Stability assays in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) quantify degradation rates .
- Mitigation strategies : Prodrug approaches (e.g., esterification of the amide) or formulation with cyclodextrins enhance bioavailability .
Q. What computational methods predict the compound’s interaction with novel biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Focus on hydrogen bonding with pyrazole-NH and hydrophobic interactions with cyclopropylmethyl .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
